molecular formula C11H15NO B1419982 2-[(2,3-dihydro-1H-inden-1-yl)amino]ethan-1-ol CAS No. 99858-65-8

2-[(2,3-dihydro-1H-inden-1-yl)amino]ethan-1-ol

Cat. No. B1419982
CAS RN: 99858-65-8
M. Wt: 177.24 g/mol
InChI Key: GGLQSNAHAAPZCF-UHFFFAOYSA-N
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Description

This compound is a derivative of indene, which is a polycyclic hydrocarbon. It has an amino group attached to the ethan-1-ol moiety, and the indene ring is in a dihydro form .


Molecular Structure Analysis

The molecular structure of this compound includes a 2,3-dihydro-1H-inden-1-yl group, an amino group, and an ethan-1-ol group . The presence of these functional groups could potentially influence the compound’s reactivity and interactions with other molecules.

Scientific Research Applications

Synthesis and Characterization

The compound 2-[(2,3-dihydro-1H-inden-1-yl)amino]ethan-1-ol has been involved in various scientific research applications, particularly in the synthesis and characterization of novel molecules. For instance, research has demonstrated the synthesis of diastereoisomers of 2-benzyl-2, 3-dihydro-2-(1H-inden-2-yl)-1H-inden-1-ol, showcasing potential anti-inflammatory properties. These molecules, synthesized through coupling reactions and subsequent alkylations, were characterized by X-ray crystallography to establish their stereochemistry, indicating their significance in medicinal chemistry as potential anti-inflammatory agents (Sheridan et al., 2009).

Molecular Interactions and Biological Activity

Another study focused on the synthesis, characterization, and DNA interaction of novel Schiff base ligands derived from 2,6-diaminopyridine, which involved the creation of complex compounds with various metal ions. This research provided insights into the ligands' DNA binding activities, highlighting their potential as drug candidates (Kurt et al., 2020).

Polymorphism and Spectroscopic Studies

Polymorphism, a critical aspect in pharmaceutical sciences, was explored in a study where two polymorphic forms of an investigational pharmaceutical compound were characterized using a range of spectroscopic and diffractometric techniques. This investigation into the subtle structural differences between polymorphs emphasizes the importance of comprehensive characterization in drug development (Vogt et al., 2013).

Catalytic Applications and Ligand Efficiency

Research on the versatile synthesis of quinoline-3-carboxylic esters and indol-2-acetic esters through palladium-catalyzed carbonylation of 1-(2-aminoaryl)-2-yn-1-ols under various conditions showcased the efficiency of catalytic systems in creating complex molecules. This study underscores the significance of catalytic reactions in organic synthesis and the development of new pharmaceutical agents (Gabriele et al., 2008).

properties

IUPAC Name

2-(2,3-dihydro-1H-inden-1-ylamino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c13-8-7-12-11-6-5-9-3-1-2-4-10(9)11/h1-4,11-13H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGLQSNAHAAPZCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C1NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2,3-dihydro-1H-inden-1-yl)amino]ethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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